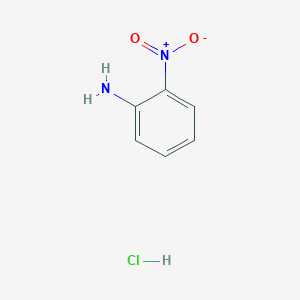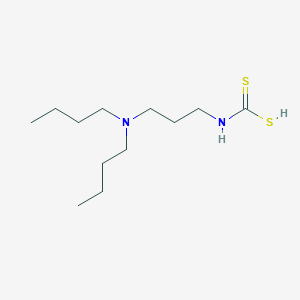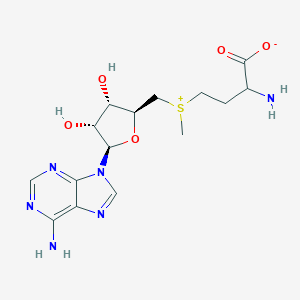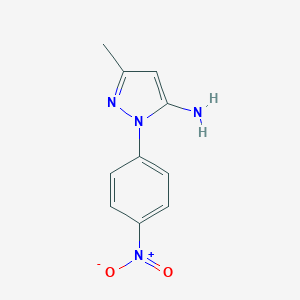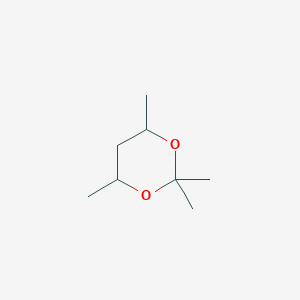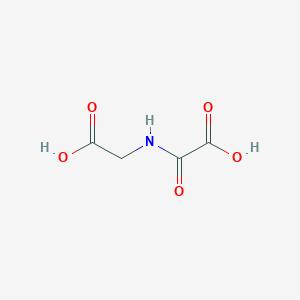
N-Oxalylglycine
Übersicht
Beschreibung
N-Oxalylglycine is an organic compound with the formula HO2CC(O)NHCH2CO2H. This colorless solid is used as an inhibitor of α-ketoglutarate-dependent enzymes . It is isosteric with α-Ketoglutaric acid . Such enzymes are pervasive and, for example, are required for the synthesis of 4-hydroxyproline .
Synthesis Analysis
N-Oxalylglycine (NOG) derivatives were synthesized, and their inhibitory effect on histone lysine demethylase activity was evaluated . NOG and compound 1 inhibited histone lysine demethylases JMJD2A, 2C, and 2D in enzyme assays, and their dimethyl ester prodrugs DMOG and 21 exerted histone lysine meth .
Molecular Structure Analysis
The molecular formula of N-Oxalylglycine is C4H5NO5 . The InChI representation of the molecule is InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2, (H,5,8)(H,6,7)(H,9,10) . The Canonical SMILES representation is C(C(=O)O)NC(=O)C(=O)O .
Chemical Reactions Analysis
N-Oxalylglycine is used as an inhibitor of α-ketoglutarate-dependent enzymes . It is isosteric with α-Ketoglutaric acid . Such enzymes are pervasive and, for example, are required for the synthesis of 4-hydroxyproline .
Physical And Chemical Properties Analysis
N-Oxalylglycine has a molecular weight of 147.09 g/mol . The density of N-Oxalylglycine is 1.6±0.1 g/cm3 . The surface tension of N-Oxalylglycine is 79.4±3.0 dyne/cm . The molar volume of N-Oxalylglycine is 89.8±3.0 cm3 .
Wissenschaftliche Forschungsanwendungen
Inhibition of α-Ketoglutarate-Dependent Enzymes
N-Oxalylglycine is known to inhibit α-ketoglutarate-dependent enzymes. These enzymes are crucial in various biological processes, including the regulation of hypoxia-inducible factors (HIFs) and epigenetic modifications through histone demethylation . By inhibiting these enzymes, N-Oxalylglycine can be used to study hypoxia and related pathophysiological conditions.
Epigenetic Research
This compound serves as an inhibitor for Jumonji C-domain-containing histone lysine demethylases . These enzymes play a significant role in histone modification, which is a key factor in gene expression regulation. N-Oxalylglycine’s inhibition properties make it valuable for researching epigenetic mechanisms and potential therapeutic targets for diseases linked to epigenetic dysregulation.
Neuroscientific Studies
N-Oxalylglycine’s impact on glutamate synthesis and metabolism makes it a tool for neuroscience research . Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation is associated with neurological disorders. Investigating this pathway can provide insights into the treatment of such conditions.
Wirkmechanismus
Target of Action
N-Oxalylglycine (NOG) is primarily used as an inhibitor of α-ketoglutarate-dependent enzymes . These enzymes are pervasive and play a crucial role in various biological processes, including the synthesis of 4-hydroxyproline . NOG has also been extensively used as a tool to study prolyl hydroxylases (PHDs) .
Mode of Action
It interacts with its targets by inhibiting their function, thereby affecting the downstream processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of α-ketoglutarate-dependent enzymes by NOG affects several biochemical pathways. For instance, it impacts the synthesis of 4-hydroxyproline . Furthermore, NOG can be used in studies on the hypoxic response and chromatin modifications in animals .
Result of Action
The primary result of NOG’s action is the inhibition of α-ketoglutarate-dependent enzymes, which leads to changes in the processes these enzymes are involved in . For example, it can affect the synthesis of 4-hydroxyproline .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(carboxymethylamino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO5/c6-2(7)1-5-3(8)4(9)10/h1H2,(H,5,8)(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMZLRFONYSTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200601 | |
| Record name | Oxalylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Oxalylglycine | |
CAS RN |
5262-39-5 | |
| Record name | N-Oxalylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxalylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-OXALYLGLYCINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(CARBOXYCARBONYL)GLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVW38EB8YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: NOG acts as a competitive inhibitor of 2OG oxygenases by mimicking the 2OG co-substrate and binding to the enzyme's active site. [, , ] This disrupts the enzyme's catalytic cycle, preventing the binding and subsequent oxidation of the intended substrate. [, , ]
A: The downstream effects of NOG treatment are diverse and depend on the specific 2OG oxygenase targeted. [, , , ] For instance, NOG can:
* Stabilize hypoxia-inducible factors (HIFs) by inhibiting HIF prolyl hydroxylases (PHDs), leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glucose metabolism. [, , ] * Modulate epigenetic regulation by inhibiting histone demethylases, impacting gene expression patterns. [, , ] * Affect cellular metabolism by inhibiting enzymes involved in fatty acid metabolism and other metabolic pathways. [, , ]ANone: The molecular formula of NOG is C4H5NO5, and its molecular weight is 147.09 g/mol.
ANone: While the provided research articles primarily focus on the biological activity and structural studies of NOG in complex with enzymes, they don't provide detailed spectroscopic data like NMR or IR spectra.
A: NOG is primarily known for its inhibitory properties towards 2OG oxygenases. It functions by mimicking the co-substrate and not by directly participating in the catalytic cycle. Thus, NOG is not reported to have intrinsic catalytic properties. [, ]
ANone: NOG is widely employed as a research tool to investigate:
* The biological roles of specific 2OG oxygenases by selectively inhibiting their activity. [, , , ] * Cellular signaling pathways regulated by 2OG oxygenases, such as the hypoxic response and epigenetic modifications. [, , , ] * The therapeutic potential of targeting 2OG oxygenases for diseases like cancer, anemia, and metabolic disorders. [, , ]A: Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mode of NOG to the active site of 2OG oxygenases. [, , , ] These studies provide insights into the structural determinants of NOG's inhibitory potency and selectivity.
A: The structure-activity relationship (SAR) of NOG and its derivatives has been explored to identify more potent and selective inhibitors of specific 2OG oxygenases. [, ] Modifications to the N-oxalyl group and the glycine moiety can impact the compound's binding affinity, cellular permeability, and pharmacokinetic properties. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



